4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride is an intemediate of Clopidogrel and Prasugrel.
Brand Name: Vulcanchem
CAS No.: 28783-41-7
VCID: VC21352912
InChI: InChI=1S/C7H9NS.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h2,4,8H,1,3,5H2;1H
SMILES: C1CNCC2=C1SC=C2.Cl
Molecular Formula: C7H10ClNS
Molecular Weight: 175.68 g/mol

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride

CAS No.: 28783-41-7

Cat. No.: VC21352912

Molecular Formula: C7H10ClNS

Molecular Weight: 175.68 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride - 28783-41-7

CAS No. 28783-41-7
Molecular Formula C7H10ClNS
Molecular Weight 175.68 g/mol
IUPAC Name 4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride
Standard InChI InChI=1S/C7H9NS.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h2,4,8H,1,3,5H2;1H
Standard InChI Key QMXCTKPNQFJZGK-UHFFFAOYSA-N
SMILES C1CNCC2=C1SC=C2.Cl
Canonical SMILES C1CNCC2=C1SC=C2.Cl
Appearance White to Off-White Solid
Melting Point 215-217°C

Physical and Chemical Properties

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (CAS: 28783-41-7) is characterized by specific physical and chemical properties that make it suitable for pharmaceutical applications. The compound appears as a white to off-white crystalline powder with distinct chemical characteristics .

Fundamental Properties

The compound has the molecular formula C7H10ClNS and a molecular weight of 175.68 g/mol . Its structure incorporates a tetrahydropyridine ring fused with a thiophene moiety, forming a bicyclic system that serves as an important scaffold in medicinal chemistry.

Table 1: Basic Physical and Chemical Properties of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride

PropertyValue
CAS Number28783-41-7
Molecular FormulaC7H10ClNS
Molecular Weight175.68 g/mol
Physical FormSolid
ColorWhite to Off-White
Melting Point212-215°C
Boiling Point242.9°C at 760 mmHg
Density1.143 g/cm³
Flash Point100.7°C
Exact Mass175.022247
ParameterDetails
SolubilityDMSO, Methanol, Water (>50 mg/mL)
Storage TemperatureRoom temperature
Storage ConditionsKeep in dark place, Inert atmosphere
Long-term PreservationStable under inert gas at 2-8°C

Synthesis Methods

Multiple approaches have been developed for the synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride, reflecting its importance in pharmaceutical research.

Cyclization Method

One common synthetic route involves the preparation of N-(2-ethyl) thiophene methylamine through polymerization, using 2-Thiopheneethylamine and formaldehyde as raw materials. This intermediate undergoes cyclization in the presence of ethyl alcohol and hydrogen chloride to yield the target compound .

Pictet-Spengler Reaction

Another approach utilizes the Pictet-Spengler reaction to obtain the tetrahydrothieno[3,2-c]pyridine ring system, particularly useful for compounds with hydrogen or bromine substitution at the 2-position .

Vilsmeyer-Haack Formylation Method

For the synthesis of 2-substituted derivatives, a method involving benzothiazole-2-sulfonyl (Bts) protection, Vilsmeyer-Haack formylation, and subsequent reactions with sodium sulfide has been reported. This approach is especially valuable for preparing compounds with nitro, cyano, methyl, acetyl, and carboxamide groups in the 2-position .

Optimization Parameters

Research has identified several key parameters affecting the synthesis efficiency:

Table 3: Key Factors Influencing Synthesis Efficiency

ParameterImpact on Synthesis
Solvent TypeAffects reaction rate and yield
Acid ConcentrationInfluences cyclization efficiency
Reaction TimeDetermines completion and side product formation
Reaction TemperatureControls selectivity and reaction kinetics

Applications in Pharmaceutical Research

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride has emerged as a versatile building block in pharmaceutical development, particularly in several therapeutic areas.

Antiplatelet Drug Development

The compound serves as a key intermediate in the synthesis of thienopyridine-class antiplatelet agents, which are critical for managing cardiovascular conditions . Its structural relative, 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine hydrochloride (ticlopidine), has been extensively studied for its platelet aggregation inhibitory effects and potential to reduce blood-borne metastasis .

Metastasis Inhibition

Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine have demonstrated significant ability to inhibit platelet aggregation induced by various agents, including adenosine diphosphate and thrombin. This property has been linked to suppression of hematogenous pulmonary metastasis in experimental models, suggesting potential anticancer applications .

EGFR Kinase Inhibitors

The compound has been utilized as a structural backbone in the design of selective inhibitors of EGFR L858R/T790M. Research indicates that compounds containing the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine structure exhibit promising antitumor activities, particularly when incorporated into pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine structures .

Cerebral Protective Agents

Novel derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been evaluated for anticonvulsant activity against N-methyl-D-aspartate (NMDA)-induced seizures. Compounds such as (+)-4-methyl-4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride and (+)-4-methyl-4-(2-thienyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride demonstrated significant anticonvulsant properties, highlighting the neuroprotective potential of this chemical class .

Structure-Activity Relationships

Research into 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives has revealed important structure-activity relationships that inform the design of more effective therapeutic agents.

Anticonvulsant Activity

Studies have identified specific structural modifications that enhance anticonvulsant properties. The addition of methyl and phenyl groups at the 4-position appears particularly beneficial for activity against NMDA-induced seizures .

EGFR Inhibitory Activity

In the context of EGFR kinase inhibition, compounds containing thienopyrimidine-like structures derived from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibited higher cytotoxic activity compared to those with pyridopyrimidine-like structures. This difference was attributed to better interaction with protein amino acids in the binding site .

Table 4: Structure-Activity Relationship in Selected Derivatives

Structural ModificationObserved EffectTarget Activity
N-methylpyrazole analogsEnhanced activityEGFR L858R/T790M inhibition
Methyl/phenyl at 4-positionImproved efficacyAnticonvulsant activity
Thienopyrimidine structureSuperior to pyridopyrimidineCytotoxicity against cancer cells

Quality Parameters and Manufacturing Considerations

Commercial production of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride requires strict adherence to quality parameters to ensure suitability for pharmaceutical applications.

ParameterSpecification
HPLC Purity≥99.5%
Residual Solvents<0.1% (ICH Q3C compliant)
Heavy Metals<10 ppm
Water Content≤0.5% (Karl Fischer)
AppearanceWhite to off-white crystalline powder
Melting Point200-205°C (decomposition)

Manufacturing Capabilities

Advanced manufacturing technologies have been developed for the production of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, including:

  • Continuous flow chemistry systems

  • High-temperature/pressure reactions (up to 300°C, 50 bar)

  • Nitration and oxidation process optimization techniques

  • Scale-up capabilities from laboratory to industrial production (100 kg - 10 MT scale)

Current Research and Future Perspectives

Research into the applications of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride continues to expand, driven by its versatility as a pharmaceutical intermediate.

Ongoing Research Areas

Current research focuses on:

  • Development of novel EGFR kinase inhibitors with enhanced selectivity

  • Exploration of antibacterial applications leveraging the compound's structural properties

  • Design of new antiplatelet agents with improved safety profiles

  • Investigation of neuroprotective applications based on anticonvulsant activity

Future Research Directions

Emerging areas of interest include:

  • Bioisosteric applications in drug discovery

  • Combination with other pharmacophores to create multi-target directed ligands

  • Exploration of anti-inflammatory properties

  • Development of more efficient and environmentally friendly synthesis methods

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator